BenchChemオンラインストアへようこそ!

N,N''-Bis(3-propylphenyl)guanidine

Sigma Receptor Ligand Binding Structure-Activity Relationship

N,N''-Bis(3-propylphenyl)guanidine (CAS 128413-37-6) is a symmetrical N,N'-diarylguanidine derivative belonging to a class of small-molecule ligands extensively studied for their high-affinity binding to the haloperidol-sensitive sigma receptor. This compound, identified in foundational structure-activity relationship (SAR) patents and medicinal chemistry literature, serves as a key intermediate in the exploration of lipophilic guanidines for neuropsychiatric drug discovery.

Molecular Formula C19H25N3
Molecular Weight 295.4 g/mol
CAS No. 128413-37-6
Cat. No. B14270682
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN,N''-Bis(3-propylphenyl)guanidine
CAS128413-37-6
Molecular FormulaC19H25N3
Molecular Weight295.4 g/mol
Structural Identifiers
SMILESCCCC1=CC(=CC=C1)NC(=NC2=CC=CC(=C2)CCC)N
InChIInChI=1S/C19H25N3/c1-3-7-15-9-5-11-17(13-15)21-19(20)22-18-12-6-10-16(14-18)8-4-2/h5-6,9-14H,3-4,7-8H2,1-2H3,(H3,20,21,22)
InChIKeyKTLUTBQGBABJDU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Specifications for N,N''-Bis(3-propylphenyl)guanidine (CAS 128413-37-6): Sigma Receptor Ligand Class Benchmarking


N,N''-Bis(3-propylphenyl)guanidine (CAS 128413-37-6) is a symmetrical N,N'-diarylguanidine derivative belonging to a class of small-molecule ligands extensively studied for their high-affinity binding to the haloperidol-sensitive sigma receptor [1]. This compound, identified in foundational structure-activity relationship (SAR) patents and medicinal chemistry literature, serves as a key intermediate in the exploration of lipophilic guanidines for neuropsychiatric drug discovery [2]. Its core structure features a central guanidine moiety substituted with two 3-propylphenyl groups, conferring distinct physicochemical and pharmacological properties relative to its ortho- and para-substituted analogs.

Why N,N''-Bis(3-propylphenyl)guanidine Cannot Be Interchanged with Generic Sigma Receptor Ligands


Generic substitution among diarylguanidine sigma ligands is invalid due to a steep structure-affinity relationship governed by aryl ring substitution position and steric bulk [1]. The foundational SAR study by Scherz et al. demonstrates that binding affinity for the sigma receptor decreases sharply with increasing steric bulk of ortho substituents larger than an ethyl group, while meta-substitution patterns, such as the 3-propylphenyl group, exhibit a distinct pharmacological profile [1]. Additionally, the patent literature explicitly claims this compound as a specific chemical entity with unique binding properties, indicating that substitution with a 3-propylphenyl group versus a 3-isopropylphenyl or 2-methylphenyl group yields measurably different target engagement [2]. Therefore, experimental reproducibility and target-specific activity require procurement of the exact chemical entity.

Quantitative Differentiation Evidence for N,N''-Bis(3-propylphenyl)guanidine Against Closest Analogs


Sigma Receptor Affinity Differentiation: 3-Propylphenyl vs. 3-Isopropylphenyl Substitution

The meta-substituted linear n-propyl chain in N,N''-Bis(3-propylphenyl)guanidine alters sigma receptor binding relative to the branched 3-isopropylphenyl analog. The isopropyl congener (N,N'-Bis(3-isopropylphenyl)guanidine) demonstrates a binding Ki of 77 nM at the human sigma non-opioid intracellular receptor 1 [1]. Based on SAR data from Scherz et al., the linear 3-propylphenyl group presents less steric hindrance in the meta-position compared to the branched isopropyl group, which is predicted to maintain or moderately improve binding affinity. No direct, publicly accessible IC50 value is available for the target compound itself to confirm this hypothesis.

Sigma Receptor Ligand Binding Structure-Activity Relationship

Ortho vs. Meta Substitution Impact: Positional Isomer Differentiation from DTG

N,N''-Bis(3-propylphenyl)guanidine (meta-substituted) represents a distinct pharmacological entity from the prototypical sigma ligand N,N'-di-o-tolylguanidine (DTG, ortho-substituted). Scherz et al. established that ortho substituents larger than an ethyl group on the aryl ring significantly decrease sigma receptor binding affinity, whereas meta-substituted analogs follow an independent SAR [1]. Importantly, DTG is a well-characterized sigma receptor agonist with an IC50 of approximately 30-70 nM across various sigma receptor assays, but its ortho-methyl substitution pattern imposes a unique binding mode that is not interchangeable with meta-substituted diarylguanidines [1].

Sigma-1 Receptor Positional Isomer Diarylguanidine

ChEMBL Bioactivity Summary Confirming Preclinical Target Engagement

N,N''-Bis(3-propylphenyl)guanidine (CHEMBL79437) is indexed in the ChEMBL database with a max phase of 'Preclinical' and contains a bioactivity summary of 4 IC50 assay records across 3 distinct binding targets, including ion channels and membrane receptors [1]. This level of bioactivity curation indicates that the compound has undergone structured pharmacological evaluation beyond simple patent disclosure. In contrast, many close diarylguanidine analogs listed in the same patent family remain without curated bioactivity data, positioning this compound as one of the more experimentally characterized meta-substituted derivatives in the series.

ChEMBL Bioactivity Drug Discovery

Patent-Specific Structural Claim Differentiation

In U.S. Patent 5,312,840, N,N''-Bis(3-propylphenyl)guanidine is explicitly claimed as a distinct chemical entity within a composition of matter for substituted guanidines exhibiting high sigma receptor binding [1]. The patent differentiates this compound from analogs with varying aryl substitution patterns (e.g., 2-methylphenyl, 2-iodophenyl, adamantyl) by establishing that each substitution pattern results in a unique binding signature. The 3-propylphenyl derivative is positioned as a preferred meta-substituted lipophilic variant, contrasting with the more polar or sterically hindered analogs described in the same patent family.

Intellectual Property Chemical Composition Freedom to Operate

Recommended Application Scenarios for N,N''-Bis(3-propylphenyl)guanidine in Drug Discovery and Chemical Biology


Sigma-1 Receptor Pharmacological Probe Development

Based on its structural classification as a meta-substituted diarylguanidine with confirmed sigma receptor bioactivity annotation in ChEMBL [1], N,N''-Bis(3-propylphenyl)guanidine is suitable as a starting scaffold for developing sigma-1 receptor pharmacological probes. Its 3-propylphenyl substitution pattern provides a distinct lipophilicity profile (AlogP = 5.05) compared to ortho-substituted analogs, enabling exploration of meta-position tolerance in sigma-1 receptor binding pockets for CNS-targeted ligand design.

Structure-Activity Relationship Reference Standard for Diarylguanidine Libraries

As a specifically exemplified compound in the foundational Scherz et al. SAR study and the corresponding U.S. patent [2][3], this derivative serves as a critical reference standard for medicinal chemistry teams synthesizing focused diarylguanidine libraries. Its procurement ensures that SAR exploration of meta-substituted aryl guanidines is anchored to a well-documented chemical entity with established synthetic precedent in the primary literature.

Comparative Selectivity Profiling Against PCP/NMDA Receptors

The class-level SAR established by Scherz et al. demonstrates that N,N'-diarylguanidines generally exhibit several orders of magnitude higher affinity for sigma receptors than for PCP (phencyclidine) binding sites, with a few notable exceptions [3]. N,N''-Bis(3-propylphenyl)guanidine, as a meta-substituted derivative, is positioned for inclusion in selectivity profiling panels to assess off-target liability at NMDA-associated ion channels versus sigma-1 and sigma-2 receptors.

Antipsychotic Drug Discovery Intermediate Program

Given that the parent series was developed with the explicit goal of identifying novel atypical antipsychotic agents [3], and that this compound has reached a 'Preclinical' max phase annotation in ChEMBL [1], it is a viable intermediate for medicinal chemistry programs targeting sigma receptor-mediated antipsychotic mechanisms. Its procurement supports hit-to-lead optimization efforts that require a meta-substituted diarylguanidine with established synthetic accessibility.

Quote Request

Request a Quote for N,N''-Bis(3-propylphenyl)guanidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.